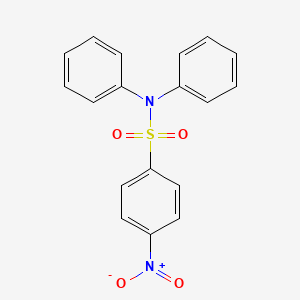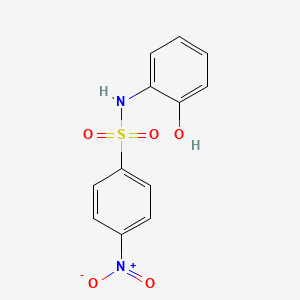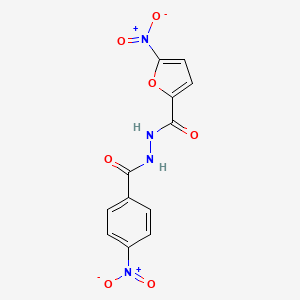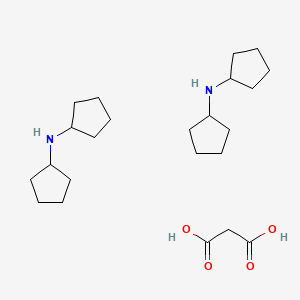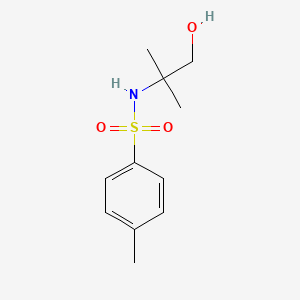
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide
Descripción general
Descripción
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. DMF is a sulfonamide derivative that contains a thiazole ring, and it exhibits a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to increase the expression of heat shock proteins, which are involved in the regulation of cellular stress responses. Additionally, this compound has been shown to modulate the activity of various enzymes, including histone deacetylases and protein kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It exhibits a wide range of biological activities, which makes it a useful tool for studying various signaling pathways and cellular processes. However, this compound also has some limitations. It is a sulfonamide derivative, which can limit its solubility and bioavailability. Additionally, this compound has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide. One area of interest is the development of new synthetic methods for this compound that can improve its solubility and bioavailability. Another area of interest is the identification of new biological targets for this compound, which can expand its potential applications in the field of pharmaceuticals. Additionally, there is a need for further studies on the safety and toxicity of this compound, particularly at high concentrations. Overall, this compound is a promising compound that has the potential to be developed into a useful therapeutic agent for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential applications in the field of pharmaceuticals. It exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and it has been suggested as a potential therapeutic agent for the treatment of various inflammatory diseases, including multiple sclerosis, psoriasis, and Crohn's disease. This compound has also been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, this compound has been shown to have anti-microbial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-8-4-6-11(7-5-8)18(15,16)14-12-13-9(2)10(3)17-12/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAFJXXXUDMLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



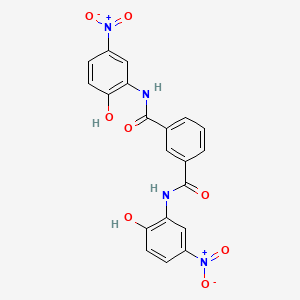
![N,N'-[carbonylbis(6-hydroxy-3,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825760.png)

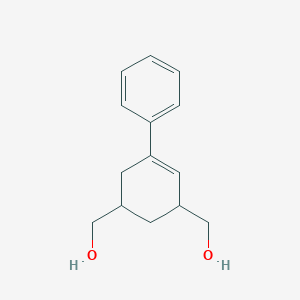
![[5-(aminomethyl)-1,3-cyclohexanediyl]dimethanol hydrochloride](/img/structure/B3825771.png)
![[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid](/img/structure/B3825789.png)
